molecular formula C20H22ClFN6O2 B2644488 3-(叔丁基)-1-(2-氯-6-氟苄基)-7,9-二甲基-7,9-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(1H,4H)-二酮 CAS No. 898448-73-2

3-(叔丁基)-1-(2-氯-6-氟苄基)-7,9-二甲基-7,9-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(1H,4H)-二酮

货号 B2644488
CAS 编号: 898448-73-2
分子量: 432.88
InChI 键: ODEMBMUGGAWDDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a tert-butyl group, which is a type of alkyl group commonly used in organic chemistry . It also contains a benzyl group, which is a substituent or a moiety consisting of a phenyl group (C6H5) attached to a CH2 group . The fluorobenzyl part indicates the presence of a fluorine atom attached to the benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the tert-butyl group and the fluorobenzyl group . The exact method would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these groups around the triazino and purine rings. The presence of the dihydro prefix indicates that two hydrogen atoms have been added to the compound .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the tert-butyl and fluorobenzyl groups, as well as the triazino and purine rings . The tert-butyl group, for example, is known for its unique reactivity pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic (water-repelling), while the fluorobenzyl group could influence its reactivity .

科学研究应用

嘌呤衍生物的研究

  1. 嘌呤衍生物的药理特性: 对嘌呤衍生物的研究,包括嘌呤核心在 7 和 8 位修饰的衍生物,显示出潜在的精神活性。这些化合物被设计为血清素受体(5-HT1A、5-HT2A 和 5-HT7)的配体,表现出抗抑郁和抗焦虑特性。这表明可以探索类似的化合物,了解其精神活性作用和治疗精神疾病的潜在应用 (Chłoń-Rzepa 等人,2013).

  2. 神经退行性疾病治疗: 另一项研究专注于设计水溶性三环黄嘌呤衍生物作为神经退行性疾病的多靶点药物,识别出对腺苷受体和单胺氧化酶 (MAO) 具有显着活性的化合物。这突出了某些嘌呤衍生物在创造针对神经退行性疾病多个方面的治疗中的潜力,提供症状缓解和可能的疾病改善作用 (Brunschweiger 等人,2014).

  3. 抗病毒和抗肿瘤活性: 各种嘌呤类似物的合成和评价也因其抗病毒和抗肿瘤活性而受到研究。例如,咪唑并[1,2-a]-s-三嗪的核苷和核苷酸类似物的创造展示了一种产生对疱疹、鼻病毒和副流感病毒具有潜在活性的化合物的技术,并考虑将其用于癌症化疗 (Kim 等人,1978).

  4. 神经系统疾病的双效配体: 进一步的研究开发了 N9-苄基取代的咪唑并、嘧啶并和 1,3-二氮杂菲并[2,1-f]嘌呤二酮作为双靶点定向配体。这些化合物结合了 A2A 腺苷受体拮抗活性与 MAO-B 抑制活性,显示出治疗神经退行性疾病(特别是帕金森病)的希望。这强调了嘌呤衍生物在创造多功能药物方面的多功能性 (Załuski 等人,2019).

作用机制

The mechanism of action of the compound would depend on its intended use. For example, if it’s a drug, it might interact with certain receptors or enzymes in the body .

安全和危害

The safety and hazards associated with the compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize any potential risks .

未来方向

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, or developing more efficient methods for its synthesis .

属性

IUPAC Name

3-tert-butyl-1-[(2-chloro-6-fluorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN6O2/c1-20(2,3)14-10-27-15-16(25(4)19(30)26(5)17(15)29)23-18(27)28(24-14)9-11-12(21)7-6-8-13(11)22/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEMBMUGGAWDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。